molecular formula C8H10ClNO B13873881 3-(1-Methylpyrrol-2-yl)propanoyl chloride

3-(1-Methylpyrrol-2-yl)propanoyl chloride

Cat. No.: B13873881
M. Wt: 171.62 g/mol
InChI Key: GTRKQJXNURVKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpyrrol-2-yl)propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a propanoyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrol-2-yl)propanoyl chloride typically involves the acylation of 1-methylpyrrole. One common method is the reaction of 1-methylpyrrole with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrol-2-yl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base like pyridine.

    Hydrolysis: This reaction typically occurs in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3-(1-Methylpyrrol-2-yl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It can be used in the preparation of functionalized materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrol-2-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrol-2-yl)propanoic acid: The carboxylic acid derivative of the compound.

    3-(1-Methylpyrrol-2-yl)propanol: The alcohol derivative formed by reduction.

    1-Methylpyrrole: The parent compound without the acyl chloride group.

Uniqueness

3-(1-Methylpyrrol-2-yl)propanoyl chloride is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in organic synthesis. This distinguishes it from its carboxylic acid and alcohol derivatives, which have different reactivity profiles and applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)propanoyl chloride

InChI

InChI=1S/C8H10ClNO/c1-10-6-2-3-7(10)4-5-8(9)11/h2-3,6H,4-5H2,1H3

InChI Key

GTRKQJXNURVKEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.